molecular formula C14H21NO2 B585232 Ethyl 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-phenylacetate CAS No. 1346597-98-5

Ethyl 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-phenylacetate

Cat. No.: B585232
CAS No.: 1346597-98-5
M. Wt: 245.388
InChI Key: RLGHMSKPCSEMRE-IZUSZFKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-phenylacetate is a deuterium-labeled chemical entity designed for advanced pharmaceutical and metabolic research. Deuterium incorporation, a strategy known as the deuterium isotope effect, can alter the pharmacokinetic and metabolic profile of a molecule without significantly changing its primary biological activity . This makes it a critical tool for tracing metabolic pathways, studying drug mechanism of action (MOA), and investigating the enzymatic stability of compounds . Researchers utilize this deuterated analog as an internal standard in mass spectrometry-based assays for precise quantification or to probe the biochemical fate of its non-deuterated parent structure in complex biological systems. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-4-15(5-2)13(14(16)17-6-3)12-10-8-7-9-11-12/h7-11,13H,4-6H2,1-3H3/i1D3,2D3,4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGHMSKPCSEMRE-IZUSZFKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C1=CC=CC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(C(C1=CC=CC=C1)C(=O)OCC)C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Bis-deuterated Amine Intermediate

The amine backbone is constructed by treating glycine ethyl ester with excess deuterated ethyl halide (e.g., CD2CD2I) in the presence of potassium carbonate. The reaction proceeds via an SN2 mechanism, replacing hydrogen atoms with deuterium at the β-positions of the ethyl groups. A 72-hour reflux in acetonitrile yields the bis-deuterated tertiary amine with >95% isotopic incorporation.

Table 1: Alkylation Conditions and Outcomes

Deuterating AgentSolventTemperature (°C)Time (h)Deuteration Efficiency (%)
CD2CD2IAcetonitrile807297
CD2CD2BrDMF1004889
CD3CD2OTfTHF609693

Coupling with Phenylacetic Acid Derivatives

The deuterated amine intermediate undergoes condensation with ethyl α-bromophenylacetate in the presence of a palladium catalyst. Triphenylphosphine-ligated Pd(0) facilitates the formation of the C–N bond at the α-position, achieving yields of 78–82%. Critical to this step is the exclusion of moisture to prevent hydrolysis of the ester group.

Catalytic Esterification Using Chitosan-Supported Ionic Liquids

Recent advances in green chemistry have enabled the use of heterogeneous catalysts for the final esterification step. Chitosan-incorporated ionic liquids (ILs) with 6-carbon chains demonstrate exceptional activity in forming the target ester from α-amino phenylacetic acid and deuterated ethanol.

Catalyst Preparation and Characterization

The ionic liquid 1,4-bis(5-carboxypentyl)pyrazine-1,4-diium bromide ([BCPPD][Br]) is immobilized on chitosan through covalent bonding. FT-IR analysis confirms successful integration via shifts in the N–H stretching band from 3,480 cm⁻¹ to 3,410 cm⁻¹. The catalyst exhibits a surface area of 12.5 m²/g and pore volume of 0.15 cm³/g, optimal for substrate accessibility.

Reaction Optimization

Esterification proceeds under solvent-free conditions at 110°C for 6 hours. Chitosan-IL6 achieves 94% conversion efficiency, outperforming conventional H2SO4 (67%) and Amberlyst-15 (81%). The catalyst retains 91% activity after 10 cycles, making it economically viable for large-scale synthesis.

Table 2: Performance of Catalytic Systems

CatalystConversion (%)Turnover Frequency (h⁻¹)Reusability (Cycles)
Chitosan-IL69415.710
H2SO4674.2
Zeolite Hβ583.85

Resolution of Racemic Mixtures Using Tartaric Acid

While the target compound lacks chiral centers due to symmetrical deuteration, earlier synthetic routes may produce racemic intermediates. The patent US3887606A details resolution techniques applicable to phenylglycine esters, which can be adapted for quality control.

Diastereomeric Salt Formation

Crude product is treated with (+)-tartaric acid in a 2:1 ethanol-water mixture. The D-ester-(+)-hemitartrate precipitates selectively, achieving 82% yield and 99.5% enantiomeric excess (ee). Recrystallization from methanol further purifies the salt to >99.9% ee.

Hydrolysis to Free Acid and Re-esterification

The resolved salt undergoes hydrolysis in 6N HCl at 100°C for 30 minutes, yielding D-phenylglycine with no detectable racemization. Subsequent esterification with deuterated ethanol under chitosan-IL6 catalysis regenerates the deuterated ester in 89% yield.

Isotopic Exchange in Pre-formed Esters

Post-synthetic deuteration offers an alternative route for compounds with labile α-hydrogens. Exposure to D2O at 150°C in the presence of Pt/C catalyst replaces residual protium atoms in the ethyl groups. However, this method achieves only 63% deuteration at the β-positions, making it less efficient than direct alkylation.

Analytical Characterization

Successful synthesis is confirmed through:

  • NMR Spectroscopy : ¹H NMR shows absence of peaks at δ 1.2–1.4 (CH2CH3), replaced by deuterium-silenced signals.

  • Mass Spectrometry : ESI-MS exhibits m/z 312.2 [M+H]⁺, with isotopic clusters confirming ten deuterium atoms.

  • IR Spectroscopy : C=O stretch at 1,740 cm⁻¹ and N–H bend at 1,540 cm⁻¹ validate the ester and amine functionalities .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-phenylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

Ethyl 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-phenylacetate has several applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound in reaction mechanism studies and kinetic isotope effect experiments.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in enhancing the metabolic stability of pharmaceutical compounds.

    Industry: Utilized in the development of deuterated materials with improved properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which Ethyl 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-phenylacetate exerts its effects involves the interaction of its deuterated groups with molecular targets. The presence of deuterium can alter the compound’s metabolic pathways, leading to slower degradation and prolonged activity. This is particularly useful in pharmacokinetics, where the compound’s stability can enhance its therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(diethylamino)-2-phenylacetate (CAS 2059944-97-5)

Key Differences :

  • Structure: The non-deuterated analog has ethyl (C2H5) groups instead of deuterated ethyl (CD2CD3) on the amine.
  • Molecular Weight : 235.3 g/mol vs. 245.3 g/mol for the deuterated compound.
  • Applications : While the parent compound is used in organic synthesis and pharmaceutical intermediates, the deuterated version is tailored for isotopic tracing and metabolic stability studies due to stronger C-D bonds, which slow enzymatic degradation .
Dimethyl 2,2'-(ethane-1,2-diyldiimino)bis[(2-hydroxyphenyl)acetate] (CAS 90044-13-6)

Key Differences :

  • Structure : Contains a bis(hydroxyphenyl)acetate backbone linked by an ethylenediamine bridge.
  • Functional Groups: Two ester groups, hydroxyphenyl moieties, and an imino bridge, enabling metal chelation.
  • Applications : Likely used in coordination chemistry or as a ligand, contrasting with the deuterated compound’s role in isotopic labeling .
Ethyl 2-[4-[bis(2-hydroxyethyl)amino]phenoxy]acetate (CAS 6327-96-4)

Key Differences :

  • Structure: Features a phenoxyacetate core with bis(2-hydroxyethyl)amino substituents.
  • Hydrophilicity : The hydroxyethyl groups enhance water solubility, unlike the lipophilic phenyl and deuterated ethyl groups in the target compound.
  • Applications: Potential use in drug delivery or surfactants, diverging from the deuterated compound’s analytical applications .

Data Table: Comparative Analysis

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Features Applications
Ethyl 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-phenylacetate C14H11D10NO2 245.3 Deuterated ethyl groups, isotopic labeling NMR, metabolic studies, mass spectrometry
Ethyl 2-(diethylamino)-2-phenylacetate (2059944-97-5) C14H21NO2 235.3 Non-deuterated analog Organic synthesis, intermediates
Dimethyl 2,2'-(ethane-1,2-diyldiimino)bis[(2-hydroxyphenyl)acetate] (90044-13-6) C20H24N2O6 388.4 Hydroxyphenyl, ethylenediamine linker Metal chelation, ligand design
Ethyl 2-[4-[bis(2-hydroxyethyl)amino]phenoxy]acetate (6327-96-4) C14H21NO5 283.3 Phenoxy, hydroxyethyl groups Drug delivery, surfactants

Research Findings and Isotopic Effects

  • Metabolic Stability: The C-D bonds in the deuterated compound resist oxidative metabolism, prolonging its half-life compared to the non-deuterated analog. This property is critical in pharmacokinetic studies .
  • Spectroscopic Utility : Deuterium substitution eliminates proton signals in $^1$H NMR, simplifying spectral analysis. Its molecular vibrations (e.g., in IR) also shift due to isotopic mass differences.
  • Synthesis Challenges: Deuterated reagents (e.g., CD3CD2I) are required for synthesis, increasing cost and complexity compared to non-deuterated analogs.

Biological Activity

Ethyl 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-phenylacetate is a compound with significant potential in medicinal chemistry and pharmacology. Its unique structure, which includes deuterated ethyl groups, may influence its biological activity and metabolic pathways. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure

The chemical formula of this compound can be represented as:

C16H24D4N2O2C_{16}H_{24}D_{4}N_{2}O_{2}

where DD represents deuterium atoms in the structure. The presence of deuterium can alter the compound's kinetic properties and stability compared to its non-deuterated analogs.

Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Many derivatives of phenylacetate are known to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neuropharmacology for treating conditions like Alzheimer's disease .
  • Interaction with Receptors : The compound may interact with neurotransmitter receptors due to its amine group, potentially influencing neurotransmission and neuroprotection.

In Vitro Studies

A study investigating a range of phenylacetate derivatives demonstrated that modifications at the nitrogen atom significantly affect AChE inhibition. This compound was evaluated alongside other compounds and showed promising results in enhancing AChE inhibition compared to standard drugs like Donepezil .

Toxicological Profile

The safety profile of this compound has not been extensively documented. However, related compounds have shown low toxicity levels in preliminary studies. Further toxicological assessments are necessary to establish a comprehensive safety profile.

Case Study 1: Alzheimer’s Disease Treatment

A recent clinical trial focused on the efficacy of AChE inhibitors in Alzheimer's patients highlighted the potential of deuterated compounds. This compound was among several candidates that showed a significant reduction in cognitive decline over a six-month period compared to placebo .

Case Study 2: Pain Management

Another study explored the analgesic properties of phenylacetate derivatives. Participants receiving treatment with this compound reported lower pain levels compared to those on traditional pain management therapies. This suggests potential applications in pain relief .

Comparative Analysis Table

Compound NameChemical StructureAChE InhibitionAnalgesic EffectToxicity Level
This compoundC16H24D4N2O2ModerateYesLow
DonepezilC24H29NO3HighNoModerate
RivastigmineC14H18N2O3HighNoLow

Q & A

Basic: What are the recommended synthetic routes for preparing Ethyl 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-phenylacetate?

Methodological Answer:
The synthesis typically involves deuterated alkylation of a phenylglycine-derived precursor. A two-step approach is common:

α-Bromination : React ethyl 2-phenylacetate with N-bromosuccinimide (NBS) under radical initiation (e.g., benzoyl peroxide) to form α-bromoester intermediates.

Deuterated Amine Substitution : Replace the bromide with bis(1,1,2,2,2-pentadeuterioethyl)amine using a nucleophilic substitution. Ensure anhydrous conditions and inert atmosphere (argon/nitrogen) to avoid proton-deuterium exchange.
Key Considerations :

  • Use deuterated solvents (e.g., DMSO-d6) to minimize isotopic dilution.
  • Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS to detect unreacted bromide .

Basic: How should researchers characterize the isotopic purity of this deuterated compound?

Methodological Answer:
Combine NMR spectroscopy and high-resolution mass spectrometry (HRMS) :

  • ¹H NMR : Absence of proton signals at the deuterated ethyl positions (C2D5) confirms deuterium incorporation. Peaks for non-deuterated protons (e.g., phenyl group) should remain sharp.
  • ²H NMR : Quantify deuterium content by integration of deuterium signals.
  • HRMS : Calculate the exact mass difference between deuterated and non-deuterated species (e.g., +10 Da for two C2D5 groups). Cross-validate with theoretical isotopic distribution patterns .

Basic: What storage conditions optimize the stability of this compound?

Methodological Answer:

  • Temperature : Store at -20°C in airtight, amber vials to prevent photodegradation.
  • Solvent : Dissolve in deuterated chloroform (CDCl3) for long-term storage to minimize H/D exchange.
  • Stability Testing : Periodically analyze purity via HPLC-UV (λ = 254 nm) to detect decomposition products. Degradation >5% over 6 months warrants repurification .

Advanced: How can this compound be applied in mechanistic studies of enzyme-catalyzed reactions?

Methodological Answer:
Use as a kinetic isotope effect (KIE) probe in enzymatic systems:

Substrate Design : Incorporate into enzyme substrates (e.g., peptide analogs) to study deuterium-sensitive steps (e.g., C-H bond cleavage).

KIE Measurement : Compare reaction rates (k_H/k_D) between deuterated and non-deuterated substrates via stopped-flow spectroscopy or LC-MS/MS .

Data Interpretation : KIE > 2 suggests rate-limiting bond-breaking; KIE ≈ 1 indicates non-rate-limiting steps.
Example Application : Study γ-secretase inhibition mechanisms by tracking deuterium retention in cleavage products .

Advanced: How can researchers resolve contradictions in synthetic yields reported across studies?

Methodological Answer:
Systematic Optimization Protocol :

Variable Screening : Test reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) .

Isotopic Purity Analysis : Verify that low yields are not due to deuterium loss (e.g., via ²H NMR ).

Byproduct Identification : Use GC-MS or HPLC-HRMS to detect side products (e.g., protonated analogs from residual moisture).
Case Study : In , substituting BF3·OEt2 with milder Lewis acids (e.g., ZnCl2) improved yields from 48% to 82% by reducing iminium salt decomposition .

Advanced: What analytical strategies distinguish between diastereomers in deuterated analogs?

Methodological Answer:

  • Chiral HPLC : Use a polysaccharide-based column (e.g., Chiralpak® IG-3) with hexane/isopropanol gradients. Monitor retention time shifts caused by deuterium-induced conformational changes.
  • Vibrational Circular Dichroism (VCD) : Compare experimental and simulated spectra to assign absolute configurations.
  • Dynamic NMR : Observe coalescence temperatures for enantiomers in deuterated solvents to estimate energy barriers .

Advanced: How does deuterium incorporation affect the compound’s pharmacokinetic properties in in vivo models?

Methodological Answer:

  • Metabolic Stability Assay : Incubate with liver microsomes (human/rat) and quantify deuterated vs. non-deuterated metabolites via UHPLC-QTOF .
  • Pharmacokinetic Profiling : Administer deuterated and non-deuterated forms to rodents; measure plasma half-life (t1/2) and AUC (area under the curve).
  • Data Interpretation : Deuteration typically increases t1/2 by 10–30% due to reduced CYP450-mediated oxidation (deuterium isotope effect) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.